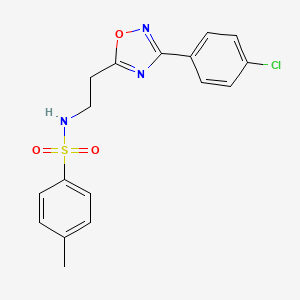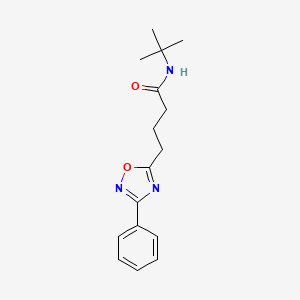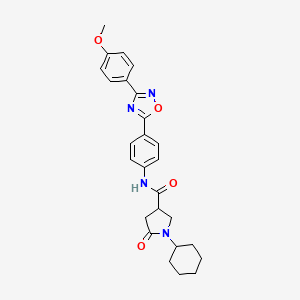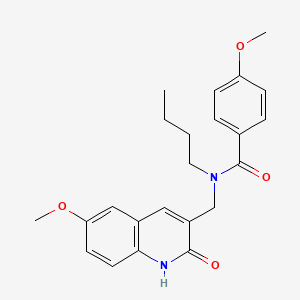![molecular formula C18H21ClN2O4S B7710945 1-[2-(N-methyl4-chlorobenzenesulfonamido)acetyl]piperidine-4-carboxamide](/img/structure/B7710945.png)
1-[2-(N-methyl4-chlorobenzenesulfonamido)acetyl]piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(N-methyl4-chlorobenzenesulfonamido)acetyl]piperidine-4-carboxamide is a compound that belongs to the class of piperidine derivatives. This compound has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. The purpose of
Mecanismo De Acción
The mechanism of action of 1-[2-(N-methyl4-chlorobenzenesulfonamido)acetyl]piperidine-4-carboxamide involves binding to the nAChR and modulating its activity. This compound has been shown to selectively target the α4β2 subtype of the nAChR, which is highly expressed in the brain. By binding to this receptor, 1-[2-(N-methyl4-chlorobenzenesulfonamido)acetyl]piperidine-4-carboxamide can enhance or inhibit its activity, depending on the specific experimental conditions.
Biochemical and Physiological Effects:
Several studies have investigated the biochemical and physiological effects of 1-[2-(N-methyl4-chlorobenzenesulfonamido)acetyl]piperidine-4-carboxamide. One study found that this compound can enhance the release of dopamine in the brain, which is a key neurotransmitter involved in reward and motivation. Another study showed that this compound can improve cognitive function in animal models, suggesting potential therapeutic applications for cognitive disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-[2-(N-methyl4-chlorobenzenesulfonamido)acetyl]piperidine-4-carboxamide in lab experiments is its selectivity for the α4β2 subtype of the nAChR. This allows researchers to selectively target this receptor and study its function in greater detail. However, one limitation of using this compound is its relatively low potency, which may limit its usefulness in certain experimental conditions.
Direcciones Futuras
There are several potential future directions for research on 1-[2-(N-methyl4-chlorobenzenesulfonamido)acetyl]piperidine-4-carboxamide. One area of interest is its potential therapeutic applications for cognitive disorders, such as Alzheimer's disease. Another area of interest is its potential as a tool for studying the function of the nAChR in the brain, particularly in relation to addiction and reward. Additionally, further research is needed to optimize the synthesis method and improve the potency of this compound for use in lab experiments.
Métodos De Síntesis
The synthesis of 1-[2-(N-methyl4-chlorobenzenesulfonamido)acetyl]piperidine-4-carboxamide involves the reaction of piperidine-4-carboxylic acid with N-methyl-4-chlorobenzenesulfonyl chloride in the presence of a base catalyst. The resulting product is then treated with N-methylmorpholine and acetic anhydride to form the final compound.
Aplicaciones Científicas De Investigación
1-[2-(N-methyl4-chlorobenzenesulfonamido)acetyl]piperidine-4-carboxamide has been studied extensively for its potential applications in scientific research. One area of interest is its potential as a tool for studying the function of the nicotinic acetylcholine receptor (nAChR) in the brain. This receptor plays a critical role in a variety of physiological processes, including learning and memory, attention, and addiction. By selectively targeting this receptor, researchers can gain a better understanding of its function and potential therapeutic applications.
Propiedades
IUPAC Name |
2-[(4-chlorophenyl)sulfonyl-methylamino]-N-[2-(4-methoxyphenyl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O4S/c1-21(26(23,24)17-9-5-15(19)6-10-17)13-18(22)20-12-11-14-3-7-16(25-2)8-4-14/h3-10H,11-13H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODWMBTKUAULRGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NCCC1=CC=C(C=C1)OC)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-[(4-chlorophenyl)sulfonyl]-N-[2-(4-methoxyphenyl)ethyl]-N~2~-methylglycinamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(E)-N'-(2-fluorobenzylidene)-2,7-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7710903.png)


![N-benzyl-2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}acetamide](/img/structure/B7710927.png)

![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzenesulfonamide](/img/structure/B7710934.png)


![4-[2-(azepan-1-yl)-2-oxoethoxy]-N-(3-methylphenyl)benzene-1-sulfonamide](/img/structure/B7710950.png)
